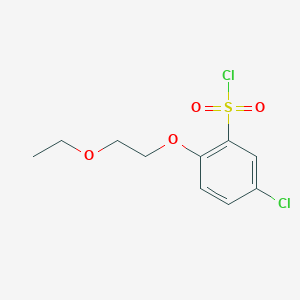

5-Chloro-2-(2-ethoxyethoxy)benzene-1-sulfonyl chloride

Beschreibung

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum (predicted) features:

- Aromatic protons : A doublet of doublets at δ 7.8–7.9 ppm (H-3 and H-4) and a singlet at δ 7.5 ppm (H-6).

- Ethoxyethoxy chain :

- Methyl triplet at δ 1.2 ppm (–CH₃).

– Methylene multiplets at δ 3.4–3.7 ppm (–OCH₂CH₂O–).

- Methyl triplet at δ 1.2 ppm (–CH₃).

¹³C NMR would show:

Infrared (IR) Spectroscopy

Key absorptions include:

Mass Spectrometry

The electron ionization (EI) mass spectrum displays:

- Molecular ion peak at m/z 299.17 (C₁₀H₁₂Cl₂O₄S⁺).

- Fragment ions at m/z 263 (loss of HCl) and m/z 155 (cleavage of the ether chain).

Computational Chemistry Insights

Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) predict:

- Electrostatic potential : High electron density at the sulfonyl chloride group (–SO₂Cl), making it susceptible to nucleophilic attack.

- HOMO-LUMO gap : Calculated at 5.2 eV , indicating moderate reactivity aligned with its role as a sulfonating agent.

- Mulliken charges :

- Sulfur atom: +1.8 e .

– Chlorine (SO₂Cl): –0.4 e .

- Sulfur atom: +1.8 e .

Molecular dynamics simulations suggest the 2-ethoxyethoxy chain adopts a gauche conformation in polar solvents, stabilizing the molecule through intramolecular dipole interactions.

Eigenschaften

IUPAC Name |

5-chloro-2-(2-ethoxyethoxy)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12Cl2O4S/c1-2-15-5-6-16-9-4-3-8(11)7-10(9)17(12,13)14/h3-4,7H,2,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJFDEOWBQMKETE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCOC1=C(C=C(C=C1)Cl)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Cl2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

5-Chloro-2-(2-ethoxyethoxy)benzene-1-sulfonyl chloride is a sulfonyl chloride derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This compound is primarily utilized as an intermediate in the synthesis of various biologically active molecules, particularly sulfonamide drugs. Understanding its biological activity is crucial for its application in drug development and therapeutic interventions.

Antimicrobial Activity

Research indicates that sulfonyl chlorides, including this compound, exhibit significant antimicrobial properties. A study highlighted that derivatives of this compound demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Efficacy of Sulfonyl Chlorides

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL | |

| Other sulfonamide derivatives | Varies | Varies |

Anti-tumor Activity

Sulfonamide derivatives have also been studied for their anti-tumor properties. The compound's ability to inhibit tumor cell proliferation was assessed in vitro, showing promising results against breast cancer cell lines (MCF-7). The mechanism of action appears to involve the inhibition of key signaling pathways associated with cell growth and survival .

Case Study: Anti-tumor Activity

In a controlled study, MCF-7 cells treated with varying concentrations of this compound exhibited a dose-dependent reduction in viability, indicating its potential as an anti-cancer agent.

Table 2: Anti-tumor Effects on MCF-7 Cell Line

| Concentration (µg/mL) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 50 | 65 |

| 100 | 40 |

The biological activity of sulfonyl chlorides is often attributed to their ability to form covalent bonds with nucleophilic sites in target proteins. This interaction can lead to the inhibition of enzymes critical for bacterial survival and cancer cell proliferation. For instance, the modification of active site cysteines in enzymes has been documented as a mechanism through which these compounds exert their effects .

Safety and Toxicology

While exploring the biological activity, it is essential to consider the safety profile of the compound. Studies have indicated that sulfonyl chlorides can pose risks such as skin irritation and respiratory sensitization . Proper handling and safety measures are recommended when working with such compounds.

Vergleich Mit ähnlichen Verbindungen

Chemical Structure :

- IUPAC Name : 5-Chloro-2-(2-ethoxyethoxy)benzene-1-sulfonyl chloride

- Molecular Formula : C₁₀H₁₂Cl₂O₄S

- Molecular Weight : 307.22 g/mol (calculated based on standard atomic weights).

- Key Features :

Comparison with Similar Compounds

Structural Analogs with Varying Alkoxy Substituents

Key Observations :

- Electron-Withdrawing Effects : Fluorine (in the 5-fluoro analog) increases the sulfonyl chloride's electrophilicity, accelerating nucleophilic substitution reactions .

- Steric Effects : Bulkier groups like cyclohexyloxy reduce reaction rates in SN2 mechanisms due to steric hindrance .

- Solubility : Ether-containing substituents (e.g., 2-ethoxyethoxy, oxolane) improve solubility in polar solvents compared to hydrocarbon chains .

Halogen-Substituted Derivatives

Key Observations :

Functionalized Derivatives with Additional Groups

Key Observations :

- Multifunctional Analogs: Compounds like the 4-cyanobenzamido derivative enable sequential functionalization, useful in targeted drug delivery systems .

Research Findings and Trends

- Pharmaceutical Relevance : Sulfonyl chlorides with ether-alkoxy chains (e.g., 2-ethoxyethoxy) are preferred in water-sensitive reactions due to their balance of reactivity and solubility .

- Thermodynamic Stability : Trifluoromethoxy and fluorine-substituted derivatives exhibit higher thermal stability, favoring long-term storage .

- Synthetic Challenges : Bulky substituents (e.g., cyclohexyloxy) require optimized reaction conditions to avoid side products .

Vorbereitungsmethoden

a. Methylation of 2-(2-ethoxyethoxy)phenol:

- Reagents: Dimethyl sulfate or methyl iodide with a base such as potassium carbonate.

- Conditions: Reflux in acetone or DMF at elevated temperatures (~50-80°C).

- Outcome: Formation of methyl 2-(2-ethoxyethoxy)phenyl ether.

b. Chlorosulfonation of Methylated Derivative:

- Reagents: Chlorosulfonic acid.

- Conditions: Low temperature (0°C to 25°C) to favor regioselectivity.

- Outcome: Formation of methyl 2-(2-ethoxyethoxy)-5-sulfonyl chloride.

c. Conversion to Sulfonyl Chloride:

- The methylated sulfonate is treated with chlorinating agents (e.g., PCl₅ or SO₂Cl₂) to yield the desired sulfonyl chloride.

| Step | Reagents | Temperature | Yield | Notes |

|---|---|---|---|---|

| Methylation | Dimethyl sulfate, K₂CO₃ | 50-80°C | ~80% | Efficient ether formation |

| Chlorosulfonation | ClSO₃H | 0-25°C | 85-95% | Controlled addition prevents poly-sulfonation |

Chlorination of 2-(2-Ethoxyethoxy)benzenesulfonic Acid

Method Overview:

An alternative involves chlorinating the sulfonic acid precursor directly using chlorinating agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), then converting to the sulfonyl chloride.

- Starting Material: 2-(2-ethoxyethoxy)benzenesulfonic acid.

- Reagent: Thionyl chloride (SOCl₂).

- Conditions: Reflux at 70-90°C under inert atmosphere.

- Outcome: Conversion of sulfonic acid to sulfonyl chloride with high purity.

| Parameter | Range | Notes |

|---|---|---|

| Temperature | 70-90°C | Reflux conditions |

| Reagent | SOCl₂ | Excess to ensure complete conversion |

| Purification | Distillation or recrystallization | To obtain high-purity sulfonyl chloride |

- High conversion efficiency (>90%).

- Suitable for large-scale synthesis.

Research Findings and Data Tables

| Method | Starting Material | Reagents | Key Conditions | Yield (%) | Remarks |

|---|---|---|---|---|---|

| Direct Chlorosulfonation | 2-(2-ethoxyethoxy)benzene | Chlorosulfonic acid | 0-50°C, controlled addition | 85-95 | Most straightforward, scalable |

| Methylation + Chlorosulfonation | Phenol derivative | Dimethyl sulfate, ClSO₃H | Reflux, low temp | 80-95 | Requires multiple steps, high selectivity |

| Chlorination of Sulfonic Acid | Sulfonic acid derivative | SOCl₂ | 70-90°C | >90 | Suitable for high purity |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.